4,4'-oxybis(N-2-biphenylylbenzamide)
Description
4,4'-Oxybis(N-2-biphenylylbenzamide) is a benzamide derivative characterized by a central oxygen-bridged (oxybis) structure connecting two N-2-biphenylylbenzamide units. Its molecular architecture comprises a benzamide core (a benzene ring linked to an amide group) and biphenyl substituents, which confer rigidity and influence intermolecular interactions. Potential applications span materials science (e.g., coordination polymers) and medicinal chemistry, though its specific biological or physicochemical properties require further empirical validation.
Properties
IUPAC Name |
N-(2-phenylphenyl)-4-[4-[(2-phenylphenyl)carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H28N2O3/c41-37(39-35-17-9-7-15-33(35)27-11-3-1-4-12-27)29-19-23-31(24-20-29)43-32-25-21-30(22-26-32)38(42)40-36-18-10-8-16-34(36)28-13-5-2-6-14-28/h1-26H,(H,39,41)(H,40,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYWRYILKNPJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-Oxo-2-phenylethyl)benzamide (C₁₅H₁₃NO₂)
N-Benzoyl-N-(2-phenylethyl)benzamide (C₂₂H₁₉NO₂)
- Structural Differences : Contains two benzamide moieties but connected via a phenylethyl group instead of an oxybis bridge.
Table 1: Key Properties of Benzamide Derivatives
| Compound | Molecular Weight | Melting Point (°C) | Notable Substituents |
|---|---|---|---|
| 4,4'-Oxybis(N-2-biphenylylbenzamide) | ~532 (estimated) | Not reported | Oxybis bridge, biphenylyl |
| N-(2-Oxo-2-phenylethyl)benzamide | 239.27 | 145–148 | Phenylethyl ketone |
| N-Benzoyl-N-(2-phenylethyl)benzamide | 329.39 | 160–162 | Phenylethyl spacer |
Sulfonamide-Benzamide Hybrids
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Structural Differences : Incorporates a sulfamoyl group and thiazole ring, diverging from the biphenylyl-oxybis framework.
Oxadiazole and Thiazole Derivatives
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
- Structural Differences : Features an oxadiazole-thiophene hybrid structure instead of biphenylyl groups.
- Functional Impact : The oxadiazole ring contributes to π-π stacking interactions, which may enhance luminescent properties or binding affinity in sensor applications .
Table 3: Comparative Bioactivity of Oxadiazole Derivatives
| Compound | Activity | IC₅₀ (µM) |
|---|---|---|
| N-[5-(5-Chlorothiophen-2-yl)-... | Anti-inflammatory | 15 |
| Target Compound (Hypothetical) | — | — |
Hydrazide and Coordination Polymer Precursors
4,4'-Oxybis(benzoylhydrazide)
- Structural Differences : Replaces benzamide groups with benzoylhydrazide units.
- Functional Impact: The hydrazide groups enable chelation with metal ions, making it a candidate for MOF (metal-organic framework) synthesis.
Table 4: Functional Group Influence on Reactivity
| Compound | Key Functional Groups | Applications |
|---|---|---|
| 4,4'-Oxybis(N-2-biphenylylbenzamide) | Amide, oxybis | Polymers, drug delivery |
| 4,4'-Oxybis(benzoylhydrazide) | Hydrazide, oxybis | MOFs, catalysis |
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